6-bromo-N,N-diethyl-4-quinazolinamine
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Overview
Description
Synthesis Analysis
The synthesis of 6-bromo-N,N-diethyl-4-quinazolinamine and related compounds typically involves the condensation of 6-bromo-2-substituted-benzoxazin-4-one with various amines. For example, the synthesis of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones was achieved by condensation with trimethoprim, pyrimethamine, and lamotrigine. The synthesized compounds' chemical structures were confirmed using IR, (1)H-NMR, mass spectral, and elemental analysis (Dinakaran et al., 2003).
Molecular Structure Analysis
The molecular structure of 6-bromo-N,N-diethyl-4-quinazolinamine is characterized by the presence of a bromo group attached to the quinazoline ring, which can significantly influence the electronic properties and reactivity of the molecule. The detailed structure was elucidated using various spectroscopic techniques, as mentioned above, which provide insights into the compound's electronic and steric environment.
Chemical Reactions and Properties
Quinazolinone derivatives, including 6-bromo-N,N-diethyl-4-quinazolinamine, participate in various chemical reactions, reflecting their versatile chemical properties. These compounds have been used as intermediates in the synthesis of other complex molecules. For instance, reactions with phosphorus pentasulfide transformed some 4-quinazolinones into corresponding 4-quinazolinethiones, highlighting their chemical reactivity and potential for further functionalization (Badr et al., 1980).
properties
IUPAC Name |
6-bromo-N,N-diethylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-3-16(4-2)12-10-7-9(13)5-6-11(10)14-8-15-12/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHXEMLHKPZGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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